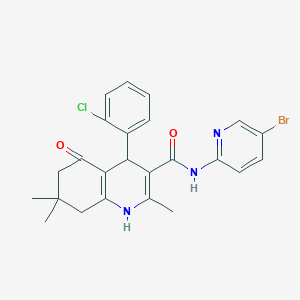
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRD4 inhibitor, is a small molecule drug that has shown promising results in scientific research applications.
Wirkmechanismus
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor binds to the bromodomain of this compound, preventing its interaction with acetylated histones and transcription factors, thereby inhibiting the expression of oncogenes and promoting the expression of tumor suppressor genes. It also inhibits the interaction of this compound with other proteins involved in cell proliferation and survival pathways, such as p53, MYC, and NF-κB, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models, including leukemia, lymphoma, multiple myeloma, and solid tumors. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis. However, the precise biochemical and physiological effects of this compound inhibitor in different diseases and cell types are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is its high selectivity for this compound, which minimizes off-target effects and toxicity. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, making it suitable for in vivo studies. However, the synthesis of this compound inhibitor is complex and requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for the development and application of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor. One of the major areas of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibition, which can help in the selection of patients for clinical trials. Another area of research is the combination of this compound inhibitor with other targeted therapies or conventional chemotherapies to enhance its efficacy and overcome drug resistance. Moreover, the development of more potent and selective this compound inhibitors and the optimization of their pharmacokinetic properties are also important for their clinical translation.
Conclusion:
In conclusion, this compound inhibitor is a promising small molecule drug that has shown potent anti-cancer, anti-inflammatory, and anti-fibrotic activities in preclinical studies. Its mechanism of action involves the inhibition of this compound, a key regulator of gene expression and cell proliferation. While there are still many challenges to overcome, the development and application of this compound inhibitor hold great promise for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor involves several steps, including the condensation of 2-amino-5-bromopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3,3-dimethylacrylic acid and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (this compound), which plays a crucial role in regulating gene expression and cell proliferation. Inhibition of this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising target for cancer therapy.
Eigenschaften
Molekularformel |
C24H23BrClN3O2 |
|---|---|
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-9-8-14(25)12-27-19)21(15-6-4-5-7-16(15)26)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
InChI-Schlüssel |
HLYIOLBXWMWQFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)







![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)